molecular formula C7H8N2O B12867231 7-amino-2,3-dihydro-1H-pyrrolizin-1-one

7-amino-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B12867231
M. Wt: 136.15 g/mol
InChI Key: KVWDDIMCQZJZTE-UHFFFAOYSA-N
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Description

7-amino-2,3-dihydro-1H-pyrrolizin-1-one is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrrolizinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods. One common approach involves the reaction of nitroso compounds with hydrazones under basic conditions . This method typically involves the following steps:

    Formation of Hydrazone: A hydrazone is formed by reacting a carbonyl compound with hydrazine.

    Nitrosation: The hydrazone is then treated with a nitrosating agent, such as sodium nitrite, in the presence of a base.

    Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolizinone derivatives.

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolizinone have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can lead to the suppression of inflammatory responses and cell death, making it a potential candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

7-amino-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2

InChI Key

KVWDDIMCQZJZTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=C2C1=O)N

Origin of Product

United States

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